molecular formula C9H11NO B1583799 N,4'-Dimethylformanilide CAS No. 2739-04-0

N,4'-Dimethylformanilide

Cat. No.: B1583799
CAS No.: 2739-04-0
M. Wt: 149.19 g/mol
InChI Key: MQMOWSBDSHOJAV-UHFFFAOYSA-N
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Description

N,4'-Dimethylformanilide, also known as N-methyl-p-toluidine formamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of formamide where the hydrogen atom of the formyl group is replaced by a methyl group and the hydrogen atom of the amide nitrogen is replaced by a 4-methylphenyl group. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4'-Dimethylformanilide can be synthesized through several methods:

    N-Formylation of N-methyl-p-toluidine: This method involves the reaction of N-methyl-p-toluidine with formic acid or formic acid derivatives under acidic conditions.

    Reaction with Dimethyl Sulfate: Another method involves the reaction of N-formyl-p-toluidine with dimethyl sulfate in the presence of a base such as potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,4'-Dimethylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,4'-Dimethylformanilide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The formamide group can participate in hydrogen bonding and other interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

N,4'-Dimethylformanilide can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10(2)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMOWSBDSHOJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062617
Record name Formamide, N-methyl-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-04-0
Record name N-Methyl-N-(4-methylphenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2739-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-methyl-N-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-methyl-N-(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formamide, N-methyl-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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